molecular formula C19H19ClN2O2 B4524298 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4524298
M. Wt: 342.8 g/mol
InChI Key: DMFIYNYGCHGQRW-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The chlorinated indole is acylated with 2-(2-methoxyphenyl)ethylamine in the presence of acylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding indole-2-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide: Lacks the chlorine atom at the 4-position.

    2-(4-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide: Contains a bromine atom instead of chlorine at the 4-position.

    2-(4-chloro-1H-indol-1-yl)-N-[2-(2-hydroxyphenyl)ethyl]acetamide: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the chlorine atom at the 4-position and the methoxy group on the phenyl ring gives 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide unique chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-24-18-8-3-2-5-14(18)9-11-21-19(23)13-22-12-10-15-16(20)6-4-7-17(15)22/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIYNYGCHGQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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